Product packaging for 1,4-Bis(bromomethyl)-2-iodobenzene(Cat. No.:CAS No. 60017-02-9)

1,4-Bis(bromomethyl)-2-iodobenzene

Cat. No.: B1658197
CAS No.: 60017-02-9
M. Wt: 389.85 g/mol
InChI Key: HQIAQKKFLSHREB-UHFFFAOYSA-N
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Description

Significance as a Multifunctional Building Block

The primary significance of 1,4-bis(bromomethyl)-2-iodobenzene lies in its nature as an orthogonally functionalized building block. Orthogonal functionalization refers to the presence of multiple reactive groups on a molecule that can be addressed and transformed independently of one another under different reaction conditions. In this case, the compound offers three distinct points for chemical modification:

Aryl Iodide: The carbon-iodine (C-I) bond is highly susceptible to a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Stille couplings. beilstein-journals.org The high reactivity of the C-I bond allows for selective functionalization at this position while leaving the bromomethyl groups intact.

Benzylic Bromides: The two bromomethyl (-CH₂Br) groups are classic electrophilic sites. They are readily susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is the basis for well-established reactions like the Williamson ether synthesis.

This differential reactivity allows chemists to perform sequential reactions in a controlled manner. For instance, a Sonogashira coupling can be performed first at the iodo position, followed by a double nucleophilic substitution on the two bromomethyl groups. This stepwise approach is fundamental to creating complex, non-symmetrical molecules from a relatively simple starting material.

Overview of Strategic Applications in Advanced Synthesis

The unique trifunctional nature of this compound makes it a strategic component in the synthesis of elaborate molecular structures, particularly shape-persistent macrocycles and cyclophanes. nih.gov These large, ring-like molecules are of significant interest in supramolecular chemistry and materials science due to their defined cavities and unique host-guest properties. nsf.govgrafiati.com

The typical synthetic strategy involves a two-step process:

Palladium-Catalyzed Cross-Coupling: The aryl iodide is first coupled with a suitable partner, often a di-alkyne, via a Sonogashira reaction. This step forms the rigid "struts" of the future macrocycle.

Cyclization via Nucleophilic Substitution: The two bromomethyl groups are then reacted with a dinucleophile in a subsequent step. This reaction, often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, closes the ring to form the final macrocyclic product.

This methodical approach allows for the programmed construction of complex architectures where the iodine atom dictates the initial elongation and the bromomethyl groups control the final ring-closing event.

Contextualization within Halogenated Aromatic Compound Research

This compound is part of a broader class of polyhalogenated aromatic compounds that are indispensable tools in modern organic synthesis. uni.lu Halogen atoms serve as versatile synthetic handles, enabling a wide array of chemical transformations. The utility of a halogenated aromatic compound is often determined by the type of halogen and its position on the ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2I B1658197 1,4-Bis(bromomethyl)-2-iodobenzene CAS No. 60017-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(bromomethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIAQKKFLSHREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484012
Record name Benzene, 1,4-bis(bromomethyl)-2-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60017-02-9
Record name Benzene, 1,4-bis(bromomethyl)-2-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(bromomethyl)-2-iodobenzene
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Reactivity and Reaction Mechanisms of 1,4 Bis Bromomethyl 2 Iodobenzene

Electrophilic Nature of Bromomethyl Groups

The reactivity of 1,4-bis(bromomethyl)-2-iodobenzene is significantly influenced by the presence of two bromomethyl groups attached to the benzene (B151609) ring. These groups are highly electrophilic due to the carbon-bromine bond's nature. Bromine is an electronegative atom, which polarizes the C-Br bond, leading to a partial positive charge on the benzylic carbon atom. This makes the carbon susceptible to attack by nucleophiles. Furthermore, bromine is an excellent leaving group, meaning it can readily depart as a bromide ion (Br-), facilitating substitution reactions.

The benzene ring further enhances the electrophilicity of the bromomethyl groups. The benzylic position allows for the stabilization of a positive charge that develops during the transition state of nucleophilic substitution reactions. This stabilization occurs through resonance, where the positive charge can be delocalized into the aromatic pi-system.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The electrophilic benzylic carbons of this compound are prime sites for nucleophilic substitution reactions. These reactions can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or an SN2 (Substitution Nucleophilic Bimolecular) pathway, or a combination of both.

The SN2 pathway involves a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. vaia.comleah4sci.com This process is bimolecular, meaning the rate of the reaction depends on the concentration of both the substrate and the nucleophile. youtube.com SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com

The SN1 pathway , in contrast, is a two-step mechanism. youtube.com The first and rate-determining step is the departure of the leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile in the second step. SN1 reactions are favored by weak nucleophiles, polar protic solvents which can stabilize the carbocation intermediate, and substrates that can form stable carbocations. youtube.comyoutube.com

For this compound, both pathways are possible, and the predominant mechanism will be dictated by the specific reaction conditions, including the nature of the nucleophile and the solvent system employed.

Reactions with Amines and Azides

The reaction of this compound with amines and azides proceeds via nucleophilic substitution, leading to the formation of new carbon-nitrogen bonds.

With amines , the lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion. Depending on the stoichiometry, either one or both bromomethyl groups can be substituted, leading to mono- or bis-amino-functionalized products. Primary and secondary amines are commonly used in these reactions.

With azides , such as sodium azide (B81097) (NaN3), the azide ion (N3-) is a potent nucleophile that readily displaces the bromide ions. This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting benzylic azides are versatile intermediates. For instance, benzylic bromides can undergo nucleophilic substitution with sodium azide, and the resulting biazides can be used in subsequent copper-catalyzed (3 + 2) cycloaddition reactions with alkynes in a one-pot process. nih.gov

NucleophileProduct TypeReaction Conditions
Primary/Secondary AmineMono- or bis-aminomethylbenzeneVaries (often in the presence of a base to neutralize HBr)
Sodium AzideMono- or bis-azidomethylbenzenePolar aprotic solvent (e.g., DMF, Acetone)
Reactions with Thiols and Alkoxides

Thiols (R-SH) and their conjugate bases, thiolates (R-S-) , are excellent nucleophiles and react readily with this compound. The sulfur atom attacks the electrophilic benzylic carbon, displacing the bromide and forming a thioether linkage. These reactions are typically carried out in the presence of a weak base to deprotonate the thiol, thereby increasing its nucleophilicity.

Alkoxides (R-O-) , which are the conjugate bases of alcohols, also serve as strong nucleophiles. They react with the bromomethyl groups to form ether linkages. However, alkoxides are also strong bases, which can lead to a competing E2 (Elimination Bimolecular) reaction, especially with hindered alkoxides or at elevated temperatures, resulting in the formation of an alkene. The choice of a less hindered alkoxide and careful control of reaction temperature can favor the desired SN2 substitution.

NucleophileProduct TypePotential Side Reaction
Thiol/ThiolateThioether-
AlkoxideEtherE2 Elimination
Formation of Functionalized Benzene Derivatives

The nucleophilic substitution reactions at the bromomethyl groups are a powerful tool for the synthesis of a wide array of functionalized benzene derivatives. By choosing the appropriate nucleophile, a variety of functional groups can be introduced onto the benzene ring at the benzylic positions. These reactions provide access to complex molecules that can serve as building blocks for pharmaceuticals, agrochemicals, and materials science. nih.gov For example, reaction with cyanide ions (CN-) would yield nitrile derivatives, which can be further hydrolyzed to carboxylic acids or reduced to amines. Reaction with carboxylates (R-COO-) would produce ester derivatives. The versatility of these substitution reactions makes this compound a valuable intermediate in organic synthesis.

NucleophileResulting Functional Group
Amine (R2NH)-CH2NR2
Azide (N3-)-CH2N3
Thiol (RSH)-CH2SR
Alkoxide (RO-)-CH2OR
Cyanide (CN-)-CH2CN
Carboxylate (RCOO-)-CH2OOCR

Role of the Aromatic Iodine Substituent

The iodine atom attached directly to the aromatic ring in this compound introduces a second, distinct site of reactivity. While the bromomethyl groups undergo nucleophilic substitutions, the aryl-iodine bond is a key participant in a different class of reactions, namely metal-catalyzed cross-coupling. This dual reactivity allows for sequential and selective functionalization of the molecule.

Halogen Bonding Interactions in Reaction Pathways

Halogen bonding (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species (an XB donor) and interacts with a nucleophilic region. nih.govnih.gov The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl). In the context of this compound, both the iodine and bromine atoms can participate in halogen bonding.

In transition-metal-catalyzed reactions, halogen bonding can play a significant role. smu.edu It has been proposed that XB interactions can occur between the halogen atom of the substrate and the metal center, ligands, or other reagents, potentially influencing the rate and selectivity of the reaction. smu.edudntb.gov.ua For instance, the initial step in many cross-coupling reactions involves the coordination of the aryl halide to the metal catalyst. While this is primarily considered a d-orbital to σ*-orbital interaction, halogen bonding forces can contribute to the stability of pre-reaction complexes. acs.org The strong XB donor capability of the iodine atom in this compound could facilitate its initial association with a Lewis basic metal center, contributing to its higher reactivity in oxidative addition compared to the bromine centers.

Differential Reactivity of Iodine versus Bromine Centers

The synthetic utility of this compound is largely dependent on the ability to selectively functionalize one type of halogen over the other. In palladium-catalyzed cross-coupling reactions, the difference in reactivity between the aryl iodide and the benzylic bromides is pronounced.

The rate-determining step in most cross-coupling cycles is the oxidative addition of the C-X bond to the Pd(0) center. nih.govuwindsor.ca The bond dissociation energies for halobenzenes decrease in the order C-Cl > C-Br > C-I. The weaker C-I bond (approx. 65 kcal/mol) undergoes oxidative addition much more readily than the C-Br bond (approx. 81 kcal/mol). reddit.com This inherent difference allows for highly chemoselective coupling reactions to be performed at the aryl iodide position, while the benzylic bromide groups remain available for subsequent nucleophilic substitution or other transformations. wikipedia.orgnrochemistry.comwikipedia.org

Conversely, the benzylic C-Br bonds are more susceptible to nucleophilic substitution (Sɴ2) reactions than the aryl C-I bond, which is on an sp²-hybridized carbon and generally unreactive towards Sɴ2 displacement. Furthermore, under certain conditions, such as nickel or specific palladium-catalyzed Kumada or Hiyama couplings, the benzylic C-Br bonds can be activated for cross-coupling. acs.orgwikipedia.org This orthogonal reactivity allows for a stepwise functionalization strategy, making this compound a valuable building block in multi-step syntheses.

Oxidative Transformation Pathways

The two types of halogenated sites in this compound also allow for distinct oxidative transformations.

The benzylic bromide moieties can be oxidized to the corresponding carbonyl compounds. For example, oxidation of benzyl (B1604629) bromides to benzaldehydes can be achieved using reagents like pyridine (B92270) N-oxide in the presence of silver oxide or via Kornblum-type oxidations. researchgate.netnih.gov More vigorous oxidation, for instance using hydrogen peroxide with a sodium tungstate (B81510) catalyst, can convert benzyl bromides directly to the corresponding benzoic acids. organic-chemistry.org These methods provide pathways to transform the bromomethyl groups into aldehyde or carboxylic acid functionalities.

The aryl iodide group can be oxidized to form hypervalent iodine compounds, which are valuable reagents in their own right. Oxidation of iodoarenes with agents like m-CPBA or Oxone can produce iodanes (I(III)) or iodylarenes (I(V)). organic-chemistry.org For example, the methyl group of 2-iodotoluene (B57078) can be oxidized with KMnO₄ to form 2-iodobenzoic acid, which can be further oxidized to the well-known oxidant 2-iodoxybenzoic acid (IBX). chemicalforums.comwikipedia.org By analogy, the 2-iodo-1,4-bis(bromomethyl)benzene could potentially be converted into a hypervalent iodine reagent, which could then be used to perform various oxidative transformations.

Conversion to Aldehyde Derivatives

The transformation of the bromomethyl groups of this compound into aldehyde functionalities to form 2-iodo-1,4-benzenedicarboxaldehyde is a key synthetic conversion. While direct oxidation methods specific to this substrate are not extensively documented in dedicated studies, established methods for the oxidation of benzylic halides can be applied.

One plausible route is through hydrolysis of an intermediate gem-dibromide . This approach would first involve the bromination of the bromomethyl groups to form a tetrabrominated intermediate, which is then hydrolyzed. For instance, the synthesis of substituted benzene-1,2-dicarboxaldehydes has been achieved by reacting substituted-1,2-bis(dibromomethyl)benzenes with fuming sulfuric acid, followed by hydrolysis. researchgate.net A modified procedure involves neutralizing the excess acid with solid sodium bicarbonate before quenching with water to improve yields. researchgate.net Another established method for converting benzylic halides to aldehydes is the Sommelet reaction , which involves the reaction of the halide with hexamethylenetetramine followed by hydrolysis. The hydrolysis of α,α,α',α'-tetrabromo-p-xylene is a known method for preparing terephthalaldehyde (B141574) and could, in principle, be adapted. orgsyn.org

The general mechanism for the hydrolysis of a gem-dihaloalkane to an aldehyde involves nucleophilic substitution of the halogens by water or hydroxide (B78521) ions to form an unstable gem-diol, which then readily dehydrates to the corresponding aldehyde.

A summary of potential methods for the conversion to aldehyde derivatives is presented below:

Method Reagents General Applicability Potential Byproducts
Hydrolysis of TetrabromideFuming H₂SO₄, then H₂O/NaHCO₃Effective for related compounds researchgate.netOver-oxidation to carboxylic acid, sulfonation of the aromatic ring
Sommelet ReactionHexamethylenetetramine, then H₂O/acidWidely used for benzylic halidesAmine byproducts
Kornblum OxidationDimethyl sulfoxide (B87167) (DMSO), baseCommon for activated halidesSulfide byproducts

Formation of Carboxylic Acid Functionalities

The oxidation of the bromomethyl groups to carboxylic acid functionalities yields 2-iodoterephthalic acid. Direct oxidation of benzylic bromides to carboxylic acids can be achieved using strong oxidizing agents. While specific conditions for this compound are not detailed in primary literature, general methods for the oxidation of alkylbenzenes to carboxylic acids, such as using potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are well-established. nih.gov

The reaction likely proceeds through an aldehyde intermediate, which is further oxidized to the carboxylic acid under the reaction conditions. The stability of the iodine substituent under these harsh oxidative conditions would be a critical factor to consider.

Alternatively, the synthesis of substituted terephthalic acids can be achieved from different starting materials. For example, 2-methylterephthalic acid has been synthesized from 2,5-dibromotoluene, followed by esterification and side-chain bromination to yield dimethyl 2-bromomethylterephthalate. udayton.edu This intermediate can then be further manipulated. While this is not a direct conversion of this compound, it highlights a synthetic pathway to a related structure.

Advanced Mechanistic Insights into Reaction Pathways

A deeper understanding of the reaction pathways of this compound can be gained through computational studies and an analysis of the factors governing selectivity.

Computational Studies on Reaction Energetics and Transition States

While computational studies specifically targeting this compound are scarce, theoretical investigations into related systems provide valuable insights. For instance, computational modeling of the photochemical radical benzylic bromination with Br₂ has been used to understand the mechanism and microkinetics of this type of transformation. researchgate.net Such studies can elucidate the energies of intermediates and transition states, helping to predict the most favorable reaction pathways.

Theoretical studies on the nucleophilic substitution reactions of 1-phenylethyl chlorides have shown that these reactions can proceed via an Sₙ2 mechanism in the gas phase. uci.edu The nature of the transition state, whether it is symmetrical or unsymmetrical, can be predicted based on the extent of bond making and bond breaking. uci.edu For benzylic systems, the stability of a potential carbocation intermediate is a crucial factor, and the presence of substituents on the benzene ring can significantly influence this stability. viu.ca

Understanding Regioselectivity and Chemoselectivity

Regioselectivity in the context of this compound refers to the preferential reaction at one of the two non-equivalent bromomethyl groups. The iodine atom at the 2-position makes the two bromomethyl groups electronically and sterically distinct. The electron-withdrawing inductive effect of the iodine atom would likely make the adjacent bromomethyl group at the 1-position more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of the iodine atom could hinder the approach of a nucleophile to this position, favoring attack at the less hindered bromomethyl group at the 4-position. The outcome would depend on the interplay of these electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.

Chemoselectivity refers to the selective reaction of one type of functional group in the presence of others. In this compound, this pertains to the reactivity of the bromomethyl groups versus the carbon-iodine bond. The C-Br bonds of the bromomethyl groups are significantly more reactive towards nucleophilic substitution than the C-I bond on the aromatic ring. Aromatic halides are generally unreactive towards Sₙ2 reactions. Therefore, nucleophilic substitution reactions are expected to occur exclusively at the benzylic positions.

During oxidation reactions, the bromomethyl groups are the primary sites of reaction. However, the choice of oxidizing agent is crucial to avoid unwanted side reactions, such as oxidation of the iodine substituent or the aromatic ring itself.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Organic Architectures

The ability to form multiple, distinct chemical bonds makes 1,4-Bis(bromomethyl)-2-iodobenzene an ideal starting material for creating sophisticated, multi-dimensional molecular structures.

The two bromomethyl groups at the 1 and 4 positions of the benzene (B151609) ring are excellent electrophilic sites for Williamson ether synthesis or alkylation of amines and other nucleophiles. This bifunctionality is exploited in the synthesis of macrocycles and bismacrocycles, where large ring structures are formed by reacting the compound with corresponding dinucleophiles. mdpi.comrsc.org For instance, reaction with a long-chain dithiol or diamine under high-dilution conditions can lead to the formation of a large ring, incorporating the iodo-phenylene unit. The resulting macrocycle contains a reactive iodo-substituent that can be used for further "post-macrocyclization" modifications, allowing for the attachment of other functional groups or the linking of the macrocycle to other molecular systems.

Dendrimers are highly branched, tree-like macromolecules with well-defined structures. tcichemicals.com The synthesis of these molecules requires building blocks with multiple reactive sites, a role for which this compound is well-suited. sigmaaldrich.com It can serve as a trifunctional core molecule. The two bromomethyl groups can be reacted with a first generation of branching monomers, while the iodo group remains available for a different type of chemical reaction, such as coupling to another dendron or a surface. rsc.org This orthogonal reactivity is crucial in convergent dendrimer synthesis, where pre-synthesized dendritic wedges (dendrons) are attached to a central core. instras.com The ability to introduce an iodine atom into the dendrimer structure also opens possibilities for creating materials with specific photophysical or catalytic properties.

The carbon-iodine bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. semanticscholar.org This reaction is one of the most efficient methods for forming carbon-carbon bonds between aromatic rings, leading to the synthesis of biphenyl (B1667301) derivatives. rsc.orglookchem.com By reacting this compound with an appropriate arylboronic acid or ester, a biphenyl structure is created. gre.ac.uk The two bromomethyl groups remain intact during this process and can be used for subsequent reactions, such as polymerization or attachment to other molecular frameworks. This strategy allows for the creation of extended, conjugated aromatic systems which are fundamental components of many advanced materials.

Table 1: Example of Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2Catalyst/BaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃2,5-Bis(bromomethyl)-1,1'-biphenyl

Polymer Chemistry and Advanced Materials Development

The dual reactivity of this compound makes it a valuable monomer for creating advanced polymers and materials with tailored properties.

The two bromomethyl groups serve as reactive handles for polymerization. Through polycondensation reactions with difunctional nucleophiles such as bisphenols, dithiols, or diamines, a variety of polymers can be synthesized. The resulting polymer chains incorporate the 2-iodophenylene unit at regular intervals. This approach is analogous to the use of similar dihalo-p-xylenes in polymerization processes. nih.gov The presence of the iodine atom along the polymer backbone provides a site for post-polymerization modification. This allows for the grafting of side chains or other functional groups, transforming a simple linear polymer into a more complex and functional polymeric scaffold.

The incorporation of this compound into a material's structure provides a direct method for tuning its electronic and optical properties. mdpi.com The presence of the heavy iodine atom can influence the photophysical properties of a material through the heavy-atom effect, which can enhance processes like intersystem crossing and lead to applications in phosphorescent organic light-emitting diodes (OLEDs). Furthermore, using the iodo-group to introduce extended conjugation via Suzuki coupling reactions can systematically alter the material's band gap. mdpi.com This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels directly impacts the material's color, absorption spectrum, and charge-transport characteristics, making it a key strategy in the design of organic semiconductors and photodetectors. bldpharm.com

Table 2: Influence of Structural Features on Material Properties

Structural FeatureSynthetic MethodResulting PropertyPotential Application
Incorporation of IodinePolycondensationHeavy-atom effect, modified refractive indexPhosphorescent materials, optical polymers
Extended ConjugationSuzuki Coupling PolymerizationTunable band gap, enhanced charge transportOrganic semiconductors, photovoltaics
Functional Side ChainsPost-polymerization modificationAltered solubility, specific binding sitesProcessable electronics, chemical sensors

Supramolecular Polymer Networks via Non-Covalent Crosslinkers

The structure of this compound, featuring two reactive bromomethyl groups, suggests its potential utility as a covalent crosslinker. However, its role in forming supramolecular polymer networks through non-covalent interactions is less direct and would likely involve its conversion into a derivative capable of such interactions. For instance, the bromomethyl groups could be functionalized to introduce moieties that can participate in hydrogen bonding, host-guest interactions, or metal-ligand coordination. These modified molecules could then act as non-covalent crosslinkers to assemble polymer chains into a network. There is currently no specific research demonstrating the use of this compound for this purpose.

Role as a Bis-Electrophilic Reagent in Combinatorial Chemistry

The two bromomethyl groups in this compound are electrophilic sites, making the compound a bis-electrophile. This characteristic is theoretically valuable in combinatorial chemistry for the rapid generation of diverse compound libraries. wikipedia.org

Synthesis of Combinatorial Libraries

In principle, this compound could be reacted with a variety of nucleophiles in a combinatorial fashion. By using a diverse set of nucleophiles, a library of compounds with different substituents at the benzylic positions could be synthesized. This approach allows for the creation of a multitude of related compounds from a single starting material. wikipedia.org However, specific examples of combinatorial libraries synthesized from this compound are not documented in the scientific literature.

Strategy for Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in which three or more reactants combine in a single step to form a complex product. researchgate.net As a bis-electrophile, this compound could theoretically participate in MCRs. For example, it could react with two different nucleophilic components and a third reactant in a one-pot synthesis. This strategy would lead to the rapid assembly of complex molecular architectures. Despite the potential, there are no specific MCRs reported in the literature that utilize this compound as a key reactant.

Development of Precursors for Bioactive Molecule Synthesis

The synthesis of bioactive molecules often involves the use of versatile building blocks that can be elaborated into more complex structures. The reactivity of the bromo and iodo substituents on this compound makes it a potential precursor in this area.

Synthesis of Modified Guanamine Derivatives

Guanamines are a class of heterocyclic compounds with known biological activities. The synthesis of modified guanamine derivatives often involves the reaction of a biguanide (B1667054) with a suitable electrophile. While there are established methods for guanamine synthesis, the use of this compound as a building block for modified guanamine derivatives has not been specifically described in published research. researchgate.net

Utility in Target-Oriented Synthesis of Complex Molecules

Target-oriented synthesis aims to create a specific, often complex, molecule with a desired biological activity. The planning of such syntheses often involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. libretexts.orgpressbooks.pub The multiple reactive sites of this compound could make it a useful intermediate in such a synthetic plan, allowing for the sequential or simultaneous introduction of different functional groups. However, without specific examples of its use in the total synthesis of a complex natural or bioactive product, its practical utility in this area remains theoretical.

Computational and Spectroscopic Characterization of 1,4 Bis Bromomethyl 2 Iodobenzene and Its Derivatives

Computational Chemistry Investigations

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. For 1,4-Bis(bromomethyl)-2-iodobenzene, these methods offer insights into its electronic properties, conformational flexibility, and interaction potential.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.netscienceopen.comnih.govub.ac.idnih.govresearchgate.netnih.govmdpi.com By applying DFT, key properties of this compound, such as the energies of its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, can be determined. These calculations are typically performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to provide a balance of accuracy and computational cost. nih.gov

The electronic properties of substituted benzenes are significantly influenced by the nature and position of the substituents. nih.gov In this compound, the electron-withdrawing nature of the bromine and iodine atoms, coupled with the slight electron-donating character of the methyl groups, creates a complex electronic environment. DFT calculations can precisely map this, revealing the regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyPredicted Value
HOMO Energy-8.95 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap7.72 eV
Dipole Moment2.5 D

Note: These are hypothetical values based on typical DFT results for similar halogenated aromatic compounds and are presented for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations are employed to study the movement of atoms in a molecule over time, providing insights into its conformational landscape and predicting its reactivity. rsc.orgnih.gov For a molecule like this compound, the rotation around the C-C bonds connecting the bromomethyl groups to the benzene (B151609) ring is a key conformational variable.

MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might orient itself when approaching a reaction partner. Furthermore, by simulating the molecule's behavior in different solvent environments, MD can help predict how the solvent might influence its conformation and, consequently, its reactivity. nih.gov

Table 2: Key Conformational Dihedral Angles and Relative Energies for this compound from MD Simulations

ConformationDihedral Angle (Br-C-C-C)Relative Energy (kcal/mol)
Anti-periplanar~180°0 (most stable)
Syn-periplanar~0°+5.2
Gauche~60°+2.1

Note: These are hypothetical values based on general principles of conformational analysis and are presented for illustrative purposes.

In Silico Studies on Molecular Interactions and Binding Affinities

In silico studies, which encompass a range of computational methods including molecular docking, are used to predict how a molecule might interact with a biological target or another molecule. nih.govnih.gov While this compound itself may not be a primary candidate for drug design, its derivatives could be. Understanding the fundamental interactions of the parent compound is a critical first step.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the experimental determination of a molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about the arrangement of atoms.

In the ¹H NMR spectrum, the protons on the benzene ring would appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The protons of the two bromomethyl groups would likely appear as a singlet, unless their chemical environments are rendered non-equivalent by restricted rotation.

The ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule. The carbon atoms attached to the electronegative halogens would be significantly deshielded and appear at higher chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-CH₂Br4.5532.5
C4-CH₂Br4.5032.0
C2-I-95.0
C3-H7.40 (d, J=8.0 Hz)131.0
C5-H7.65 (d, J=8.0 Hz)130.5
C6-H7.85 (s)139.0

Note: These are hypothetical values based on the analysis of related compounds and are presented for illustrative purposes. Actual spectra may vary. rsc.orgrsc.orgchemicalbook.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. miamioh.edu For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak would appear as a characteristic pattern of peaks separated by two mass units. docbrown.info The fragmentation of the molecule under electron ionization would likely involve the loss of bromine and iodine atoms, as well as the bromomethyl groups. The predicted m/z values for some of these fragments can be found in public databases. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺388
[M-Br]⁺309
[M-I]⁺261
[M-CH₂Br]⁺295
[C₈H₇]⁺103

Note: The m/z values are for the most abundant isotopes. The presence of bromine isotopes will lead to characteristic isotopic patterns for fragments containing bromine. docbrown.infouni.ludocbrown.info

X-ray Crystallography for Solid-State Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms and molecules within a crystalline solid is X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial orientation of molecules, which is crucial for understanding the relationship between molecular structure and macroscopic properties. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related halogenated p-xylene (B151628) derivatives provides significant insight into the expected solid-state behavior and supramolecular chemistry of this compound. The crystallographic data for analogous compounds, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) and 1,4-bis(iodomethyl)benzene (B1267127), offer a robust framework for predicting the intermolecular interactions and crystal packing of this compound.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen-Halogen Contacts, π-Stacking)

Halogen-Halogen Contacts: Interactions between halogen atoms are a defining feature in the crystal engineering of organohalogen compounds. These can be categorized based on their geometry. In the case of 1,4-bis(iodomethyl)benzene, short I···I contacts of 3.8433 (2) Å are observed, which are shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. crystallography.net These contacts contribute to the formation of undulating sheets within the crystal lattice. For 1,4-dibromo-2,5-bis(bromomethyl)benzene, intermolecular Br···Br interactions are key in linking the molecules to form layered structures. It is therefore anticipated that the crystal structure of this compound would be significantly influenced by Br···Br, I···I, and potentially Br···I contacts, which would play a crucial role in the directional organization of the molecules.

π-Stacking: The aromatic nature of the benzene ring in this compound suggests the possibility of π-stacking interactions. While these are common in aromatic systems, their prominence can be influenced by the presence of bulky substituents. In some related structures, such as ortho-bis(bromomethyl)benzene, C-H···π interactions are a major factor in the molecular packing. crystallography.net However, in other derivatives, the packing is dominated by interactions involving the bromomethyl groups. The extent to which π-stacking contributes to the crystal structure of this compound would depend on the interplay between these and the more dominant halogen-based interactions.

A summary of crystallographic data for analogous compounds is presented below:

Compound NameFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
1,4-dibromo-2,5-bis(bromomethyl)benzene (Form I)C₈H₆Br₄TriclinicP-1Br···Br contacts
1,4-dibromo-2,5-bis(bromomethyl)benzene (Form II)C₈H₆Br₄MonoclinicP2₁/cBr···Br contacts
1,4-Bis(iodomethyl)benzeneC₈H₈I₂MonoclinicP2₁/cC-H···I, I···I contacts
1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzeneC₁₂H₁₆Br₂MonoclinicP2₁/cNot specified
1,2-Bis(bromomethyl)-4,5-dimethoxybenzeneC₁₀H₁₂Br₂O₂Not specifiedNot specifiedC-H···O hydrogen bonds
Correlation of Crystal Packing with Supramolecular Assembly

The dominant halogen-halogen (Br···Br, I···I, and Br···I) and hydrogen bonding (C-H···Br and C-H···I) interactions are likely to be the primary synthons driving the self-assembly process. It is plausible that these interactions would lead to the formation of either layered or herringbone packing motifs, which are common in halogenated aromatic compounds.

For instance, the structure of 1,4-bis(iodomethyl)benzene reveals that a combination of weak C-H···I hydrogen bonds and I···I contacts results in the formation of undulating sheets. crystallography.net Similarly, the two polymorphic forms of 1,4-dibromo-2,5-bis(bromomethyl)benzene both exhibit layered structures where molecules are linked by Br···Br interactions.

Comparative Studies with Isomeric and Analogous Halogenated Aromatic Compounds

Comparison with 1,3-Bis(bromomethyl)-5-iodobenzene

A direct comparison between 1,4-Bis(bromomethyl)-2-iodobenzene and its isomer, 1,3-Bis(bromomethyl)-5-iodobenzene, highlights the critical role of substituent placement on the benzene (B151609) ring. achemblock.comamericanelements.com While both compounds share the same molecular formula and weight, their structural differences lead to distinct chemical and physical properties.

The key distinction lies in the substitution pattern: the 1,2,4-trisubstituted pattern of this compound versus the 1,3,5-trisubstituted pattern of its isomer. The 1,3,5-isomer possesses a higher degree of symmetry. This difference in symmetry influences properties such as dipole moment, crystal packing, and the regioselectivity of subsequent reactions.

In terms of reactivity, both isomers feature two reactive bromomethyl groups, which are susceptible to nucleophilic substitution. However, the electronic environment and steric hindrance around these groups differ. In the 1,4-isomer, the substituents are more crowded, which can affect the accessibility of the reactive sites. The electron-withdrawing iodine atom influences the reactivity of the adjacent bromomethyl group more significantly in the 1,4-isomer than in the 1,3,5-isomer, where the groups are separated by a carbon atom.

Table 1: Comparison of Isomeric Bis(bromomethyl)iodobenzene Compounds
PropertyThis compound1,3-Bis(bromomethyl)-5-iodobenzene
Molecular FormulaC₈H₇Br₂I uni.luC₈H₇Br₂I achemblock.com
Molecular Weight389.86 g/mol389.86 g/mol achemblock.com
IUPAC NameThis compound uni.lu1,3-bis(bromomethyl)-5-iodobenzene achemblock.com
Substitution Pattern1,2,4-Trisubstituted1,3,5-Trisubstituted
CAS Number60017-02-9107164-93-2 achemblock.com

Comparative Reactivity of Different Bromomethyl-Substituted Benzene Derivatives

The reactivity of this compound is largely defined by its two bromomethyl groups. These functional groups are essentially benzylic bromides, which are known for their enhanced reactivity in nucleophilic substitution reactions (both SN1 and SN2). This heightened reactivity stems from the ability of the benzene ring to stabilize the transition state or the benzylic carbocation intermediate through resonance.

When comparing different bromomethyl-substituted benzenes, the number and electronic nature of other substituents on the aromatic ring are paramount.

Number of Bromomethyl Groups : As the number of bromomethyl groups increases, for instance from bis(bromomethyl)benzene to tetrakis(bromomethyl)benzene, the potential for cross-linking or polymerization reactions grows. researchgate.net

Positional Isomerism : The relative positions of the bromomethyl groups affect reactivity. In ortho-bis(bromomethyl)benzene, intramolecular reactions are possible, leading to the formation of cyclic products. nist.gov Meta and para isomers are more likely to engage in intermolecular reactions, forming polymers or larger molecular architectures. researchgate.net

Electronic Effects : The presence of other substituents, such as the iodine atom in the title compound, modulates the reactivity of the bromomethyl groups. Electron-withdrawing groups like halogens deactivate the ring and can slightly decrease the rate of SN1 reactions by destabilizing the benzylic carbocation. libretexts.org Conversely, electron-donating groups would be expected to increase the rate of SN1 reactions.

Crystal engineering studies on various bromomethyl-substituted benzenes show that weak intermolecular interactions, such as C-H···Br and Br···Br contacts, often dictate the packing of molecules in the solid state, which can influence solid-state reactivity. researchgate.netnih.gov

Table 2: Selected Bromomethyl-Substituted Benzene Derivatives
Compound NameMolecular FormulaKey Structural Feature
1,2-Bis(bromomethyl)benzeneC₈H₈Br₂ nist.govortho-substitution, prone to intramolecular reactions. nist.gov
1,3-Bis(bromomethyl)benzeneC₈H₈Br₂meta-substitution, suitable for building angled structures.
1,4-Bis(bromomethyl)benzeneC₈H₈Br₂para-substitution, ideal for linear polymers and linkers.
1,2,4,5-Tetrakis(bromomethyl)benzeneC₁₀H₁₀Br₄Multiple reactive sites for extensive cross-linking. researchgate.net

Influence of Halogen Identity and Position on Chemical Behavior

The chemical behavior of halogenated aromatic compounds is governed by a delicate balance of inductive and resonance effects, with both the type of halogen and its ring position playing crucial roles. libretexts.orgquora.com

Halogen Identity : Halogens exert a dual electronic influence on the aromatic ring.

Inductive Effect (-I) : As highly electronegative elements, halogens withdraw electron density from the ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution (EAS). libretexts.orgquora.com The strength of this effect decreases with decreasing electronegativity: F > Cl > Br > I.

Resonance Effect (+M) : Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions. masterorganicchemistry.com Effective resonance requires good overlap between the p-orbitals of the halogen and the carbon, making it most significant for fluorine and decreasing down the group.

Positional Influence : In this compound, the iodine atom at the C2 position deactivates the entire ring. Its directing effect would favor electrophilic attack at the C3 and C6 positions (ortho and para to the iodine, respectively). However, these positions are significantly sterically hindered by the adjacent bromomethyl groups, making further substitution on the ring challenging.

Table 3: Electronic Effects of Halogen Substituents on Aromatic Rings
HalogenInductive Effect (-I)Resonance Effect (+M)Overall Effect on EAS ReactivityDirecting Influence
FStrongModerateWeakly Deactivatingortho, para
ClModerateWeakDeactivatingortho, para libretexts.org
BrModerateWeakDeactivatingortho, para libretexts.org
IWeakVery WeakStrongly Deactivating libretexts.orgortho, para

Structure-Reactivity Relationships in Polyhalogenated Aromatic Systems

Understanding the relationship between structure and reactivity in polyhalogenated aromatic systems often requires moving beyond simple qualitative descriptions to quantitative models. nih.gov Linear Free-Energy Relationships (LFERs), most notably the Hammett equation, provide a framework for this. rsc.orglibretexts.org

The Hammett equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for a reaction with a substituted benzene.

k₀ is the rate constant for the reaction with unsubstituted benzene.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. libretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to substituent effects. A large positive ρ value indicates the reaction is greatly aided by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups. libretexts.org

In polyhalogenated systems, the effects of multiple substituents are often assumed to be additive. However, this assumption can break down, especially when substituents are positioned ortho to each other or to the reaction center, leading to significant steric interactions. libretexts.org For a molecule like this compound, predicting its reactivity in, for example, a further EAS reaction would require considering the σ values for both the iodine and the two bromomethyl groups, as well as the severe steric hindrance.

Modern computational chemistry offers powerful tools to overcome the limitations of simple additive models. nih.gov Methods like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) can provide quantitative insights into the factors controlling the reactivity of complex molecules, including polycyclic and polyhalogenated aromatic compounds. rsc.org These methods allow researchers to model potential energy surfaces and analyze the electronic and steric contributions to reaction barriers, providing a more nuanced understanding of structure-reactivity relationships. rsc.org

Table 4: Example Hammett Substituent Constants (σ) for meta and para Positions
Substituentσ_metaσ_paraGeneral Electronic Effect
-NO₂+0.71+0.78Strongly Electron-Withdrawing
-Br+0.39+0.23Electron-Withdrawing (Inductive > Resonance)
-I+0.35+0.18Electron-Withdrawing (Inductive > Resonance)
-H0.000.00Reference
-CH₃-0.07-0.17Weakly Electron-Donating
-OCH₃+0.12-0.27Withdrawing (meta), Donating (para)

Note: Data derived from various sources on Hammett constants.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,4-bis(bromomethyl)-2-iodobenzene, and how can low yields be addressed?

  • Methodological Answer : The synthesis typically involves reacting 1,4-bis(bromomethyl)benzene derivatives with iodine sources under controlled conditions. For example, in neuroblastoma research, NaH (60% dispersion in paraffin oil) and dry DMF were used to facilitate nucleophilic substitution with 1,3-bis(tert-butoxycarbonyl) guanidine, achieving stoichiometric control . However, yields in cyclophane synthesis (e.g., diiodo[2.2.0.2.2.0]paracyclophanetetraene) remain low (~4.5%) due to steric hindrance and competing side reactions. To improve yields, optimizing reaction time, temperature, and solvent polarity (e.g., dichloromethane vs. DMF) is critical. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C) and mass spectrometry. For instance, ¹H NMR in CDCl₃ reveals distinct methylene proton signals at δ 4.72 ppm (s, 4H, BrCH₂), while aryl protons appear as multiplet signals between δ 7.27–7.54 ppm . High-resolution mass spectrometry (HRMS) or elemental analysis confirms molecular weight (C₈H₇Br₂I; theoretical MW: 385.86 g/mol). Crystallographic studies (e.g., single-crystal X-ray diffraction) further validate molecular geometry, as demonstrated for structurally analogous brominated terphenyls .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in electrophilic aromatic substitution (EAS) compared to halogenated analogs?

  • Methodological Answer : The iodine atom acts as a directing group in EAS due to its electron-withdrawing nature and polarizability. In studies of brominated terphenyls, iodine enhances regioselectivity for para-substitution over meta, as observed in spiro-configured terfluorene synthesis . Comparative kinetic studies with 1,4-bis(bromomethyl)-2,5-dimethylbenzene (lacking iodine) show slower reaction rates, highlighting iodine’s role in stabilizing transition states via resonance effects . Density functional theory (DFT) calculations can further elucidate substituent effects on charge distribution.

Q. What intramolecular interactions stabilize the crystal structure of this compound derivatives, and how do they affect material properties?

  • Methodological Answer : X-ray crystallography of related compounds (e.g., 2,3-bis(bromomethyl)-1,4-diphenylbenzene) reveals stabilizing C–H⋯π (2.8–3.0 Å) and Br⋯H interactions (2.79–2.98 Å), which influence molecular packing . The iodine atom participates in weaker halogen bonding (C–I⋯π, ~3.4 Å), affecting solubility and melting points. These interactions are critical in designing crystalline materials for optoelectronics, where π-stacking distances (~3.4 Å) mimic graphite interlayer spacing, enabling charge transport .

Q. How can this compound be utilized in synthesizing functional polymers or porous organic frameworks (POFs)?

  • Methodological Answer : The compound serves as a cross-linker in hyperbranched polymers (e.g., poly(p-phenylene vinylene) derivatives) via Gilch polymerization. For instance, copolymerization with 1,3,5-tris(bromomethyl)benzene yields materials with tunable solubility and fluorescence properties . In POFs, FeCl₃-catalyzed Friedel-Crafts alkylation with triazine-thiophene monomers produces nanoporous materials (Tt-POPs) with high CO₂ uptake (e.g., 12.5 wt% at 273 K). The iodine substituent enhances framework rigidity, improving gas selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.